N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide
Description
This compound features a benzofuran core substituted at the 3-position with a 3-fluorobenzamide group and at the 2-position with a 2,3-dihydro-1,4-benzodioxine-6-carbonyl moiety. Its structural complexity and substitution pattern align with compounds targeting central nervous system (CNS) disorders or anti-inflammatory pathways .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO5/c25-16-5-3-4-15(12-16)24(28)26-21-17-6-1-2-7-18(17)31-23(21)22(27)14-8-9-19-20(13-14)30-11-10-29-19/h1-9,12-13H,10-11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVWWVAKADZDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including in vitro assays and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a 2,3-dihydro-1,4-benzodioxine moiety and a fluorobenzamide group. The molecular formula is with a molecular weight of approximately 299.29 g/mol. The presence of the benzodioxine core is significant as it is associated with various therapeutic effects.
Research indicates that compounds containing the benzodioxine structure exhibit a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. It acts through mechanisms that may involve the induction of apoptosis and cell cycle arrest in specific cancer cell lines.
- Anti-inflammatory Effects : The benzodioxine derivatives are known to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating conditions like asthma and arthritis.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 8.76 ± 1.69 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D | |
| NCI-H358 | 6.48 ± 0.11 | 2D | |
| MRC-5 | >50 | 2D |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
Case Study 1: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antitumor activity against several lung cancer cell lines (A549, HCC827). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of related compounds showed that they could significantly reduce leukotriene production in human leukocytes, indicating their usefulness in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine/Benzamide Motifs
Table 1: Key Structural Analogues and Their Properties
*Estimated formula based on substituent analysis.
Key Structural and Functional Differences
Core Heterocycle Variation The target compound employs a benzofuran core, distinguishing it from indazole (e.g., ZINC000020328954) or quinazoline derivatives (e.g., ). Lecozotan Hydrochloride uses a piperazine-linked benzodioxine system, favoring 5-HT1A receptor antagonism, whereas the target compound’s benzofuran-fluorobenzamide combination could prioritize different CNS targets .
Substituent Effects on Bioactivity Fluorine vs. Sulfonamido vs. Carbonyl Linkages: EN300-265813’s sulfonamido group introduces polarity, contrasting with the target compound’s carbonyl linkage, which may favor hydrophobic interactions in binding pockets .
Therapeutic Implications The glucocorticoid receptor agonist () shares a benzodioxine moiety but incorporates an indazole-propoxy group, highlighting how core heterocycles dictate target specificity. The target compound’s benzofuran may shift activity toward non-steroidal pathways . Lecozotan’s clinical success as a 5-HT1A antagonist suggests benzodioxine derivatives are viable for CNS disorders, though the target compound’s fluorobenzamide could modulate serotonin or dopamine receptors differently .
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
The benzodioxine core is synthesized via cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions:
Procedure :
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A mixture of 2,3-dihydroxybenzoic acid (70 mmol), anhydrous K₂CO₃ (280 mmol), and 1,2-dibromoethane (278 mmol) in DMF is heated at 65°C for 24 hours.
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Post-reaction workup includes extraction with dichloromethane and recrystallization from toluene to yield the carboxylic acid (m.p. 193–194°C).
Key Data :
Conversion to Acyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) :
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Conditions : Reflux at 85°C for 1 hour in SOCl₂ (30.7 mL per 1 g acid).
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Workup : Excess SOCl₂ is removed under vacuum, and the crude acyl chloride is used directly in subsequent steps.
Synthesis of 3-Amino-1-benzofuran-2-carboxylic Acid Derivative (Intermediate B)
Benzofuran Core Construction
Benzofuran synthesis typically involves cyclodehydration of diols or ketones. For example:
Procedure :
Introduction of the Amino Group
Nitration followed by reduction :
Key Challenge : Avoiding over-nitration and ensuring regioselectivity.
Coupling of Intermediates A and B
Amide Bond Formation
The acyl chloride (Intermediate A) reacts with the benzofuran amine (Intermediate B) using HATU/DIPEA in DMF:
Procedure :
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Intermediate A (1 eq), Intermediate B (1 eq), HATU (1 eq), and DIPEA (3 eq) in DMF are stirred at 40°C overnight.
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Workup : Extraction with ethyl acetate, washing with HCl/NaHCO₃, and purification via reverse-phase HPLC.
Key Data :
Introduction of the 3-Fluorobenzamide Group (Intermediate C)
Synthesis of 3-Fluorobenzoyl Chloride
Final Amidation
The free amine on the coupled product reacts with 3-fluorobenzoyl chloride:
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Workup : Column chromatography (SiO₂, hexane/EtOAc).
Characterization :
Optimization Challenges and Solutions
Regioselectivity in Benzofuran Formation
Q & A
Q. What are the key steps in synthesizing N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide?
The synthesis involves sequential coupling reactions, starting with the formation of the benzofuran core followed by acylation and fluorobenzamide substitution. Critical steps include optimizing reaction temperatures (60–80°C) and solvent selection (e.g., dichloromethane or DMF) to enhance yields. Post-synthesis purification employs column chromatography and crystallization, with purity confirmed via TLC and NMR spectroscopy .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Thin-layer chromatography (TLC) is used for real-time reaction monitoring, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates molecular structure. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups. For crystalline derivatives, X-ray diffraction provides definitive structural elucidation .
Q. How does the compound’s stability impact experimental design for biological assays?
Stability under varying pH, temperature, and light conditions must be pre-assessed via accelerated degradation studies. For instance, storage at −20°C in inert atmospheres (argon) is recommended to prevent hydrolysis of the benzodioxine moiety. Pre-formulation studies using differential scanning calorimetry (DSC) can identify optimal storage conditions .
Advanced Research Questions
Q. How can reaction conditions be statistically optimized for scalable synthesis?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., solvent polarity, catalyst loading). For example, a central composite design might optimize coupling reaction yields by balancing temperature (70–90°C) and stoichiometric ratios (1:1.2–1:1.5) .
Q. What computational strategies predict the compound’s reactivity and selectivity in complex reactions?
Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in acylation steps. Machine learning algorithms trained on reaction databases (e.g., ICReDD’s workflow) can propose optimal catalysts (e.g., Pd/Cu systems) or solvents by analyzing electronic parameters (HOMO-LUMO gaps) and steric effects .
Q. How should researchers resolve contradictions between solubility data and bioactivity profiles?
Contradictions may arise from aggregation in aqueous buffers or nonspecific binding. Use dynamic light scattering (DLS) to detect aggregation, and employ co-solvents (e.g., DMSO/PEG mixtures) to enhance solubility without compromising activity. Parallel artificial membrane permeability assays (PAMPA) can distinguish intrinsic permeability limitations from assay artifacts .
Q. What in vitro assays are most robust for evaluating target-specific bioactivity?
Enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) with IC50 determinations are standard. Use recombinant enzymes and include positive controls (e.g., acarbose for α-glucosidase). For cell-based assays, employ luciferase reporters or flow cytometry to quantify apoptosis/cytotoxicity, ensuring dose-response curves (0.1–100 μM) cover therapeutic ranges .
Q. How can continuous flow reactors improve synthesis scalability while maintaining purity?
Microreactors enhance heat/mass transfer, enabling precise control of exothermic acylation steps. For example, a two-stage flow system can separate benzofuran formation (residence time: 30 min, 80°C) from fluorobenzamide coupling (residence time: 45 min, 60°C), achieving >90% yield with reduced byproduct formation .
Q. What structural analogs of this compound show divergent biological activities, and why?
Substituting the 3-fluorobenzamide group with nitro or methoxy groups alters electronic profiles, impacting target binding. For instance, nitro derivatives exhibit enhanced α-glucosidase inhibition (IC50: 2.1 μM vs. 8.5 μM for the parent compound) due to increased electrophilicity. Comparative molecular field analysis (CoMFA) can map structure-activity relationships .
Q. How do pH and temperature affect the compound’s stability during in vivo pharmacokinetic studies?
Simulated gastric fluid (pH 1.2) may degrade the benzodioxine carbonyl group within 2 hours, necessitating enteric coatings for oral administration. In plasma (pH 7.4, 37°C), stability assays using LC-MS/MS quantify degradation half-lives (t1/2) to guide dosing intervals. Preclinical studies in rodents should validate these in vitro findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
